(S)-5-Cyclohexylpyrrolidin-2-one
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Overview
Description
(S)-5-Cyclohexylpyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Cyclohexylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Cyclohexylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidinones.
Scientific Research Applications
(S)-5-Cyclohexylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of (S)-5-Cyclohexylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biological pathways and eliciting desired effects. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Pyrrolidine-2-one: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexylpyrrolidine: Similar structure but without the carbonyl group, affecting its reactivity and applications.
Uniqueness: (S)-5-Cyclohexylpyrrolidin-2-one stands out due to its combination of a cyclohexyl group and a pyrrolidinone ring, providing a unique set of chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17NO |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
(5S)-5-cyclohexylpyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m0/s1 |
InChI Key |
RKTJTNMGURCVJM-VIFPVBQESA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
C1CCC(CC1)C2CCC(=O)N2 |
Origin of Product |
United States |
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